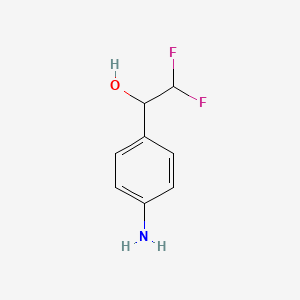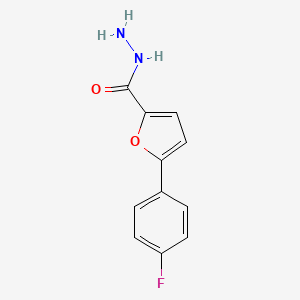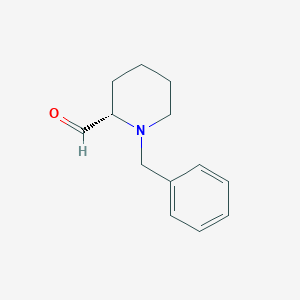
(S)-1-Benzylpiperidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzylpiperidine-2-carbaldehyde is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an aldehyde functional group at the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzylpiperidine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzylpiperidine.
Oxidation: The piperidine derivative is then subjected to oxidation to introduce the aldehyde functional group at the second position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reaction Conditions: The oxidation reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic oxidation using supported metal catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for further oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (S)-1-Benzylpiperidine-2-carboxylic acid.
Reduction: (S)-1-Benzylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-1-Benzylpiperidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-Benzylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
(S)-1-Benzylpiperidine-2-carbaldehyde can be compared with other similar compounds, such as:
®-1-Benzylpiperidine-2-carbaldehyde: The enantiomer of the compound, which may exhibit different biological activities.
1-Benzylpiperidine-2-carboxylic acid: The oxidized form of the compound.
1-Benzylpiperidine-2-methanol: The reduced form of the compound.
Uniqueness: The unique combination of the benzyl group and the aldehyde functional group at the second position of the piperidine ring imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2S)-1-benzylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2/t13-/m0/s1 |
InChI Key |
WSXCNGIPPSYDTQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)C=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
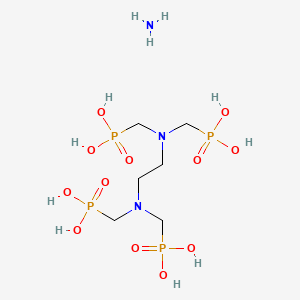
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
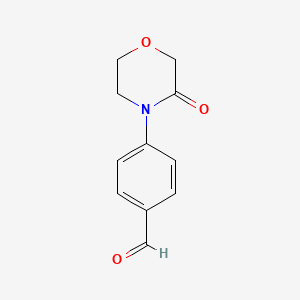
methanone](/img/structure/B12444818.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)

![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B12444843.png)
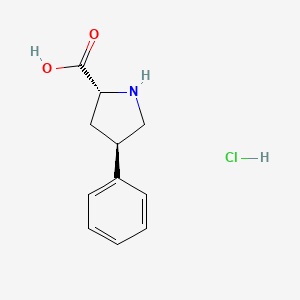
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
